molecular formula C17H30ClNO2 B13769103 Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride CAS No. 60045-70-7

Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride

Cat. No.: B13769103
CAS No.: 60045-70-7
M. Wt: 315.9 g/mol
InChI Key: MVWDMZYUSFASFH-UHFFFAOYSA-N
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Description

Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride is a quaternary ammonium compound with a complex structure that includes a dimethylammonium group, a hydroxyphenyl group, and an octyloxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride typically involves the reaction of dimethylamine with a hydroxyphenyl derivative and an octyloxymethyl halide. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The octyloxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: The compound is used in the formulation of surfactants, detergents, and other industrial products.

Mechanism of Action

The mechanism of action of Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to membrane proteins and ion channels, altering their function and activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethylammonium chloride: A simpler quaternary ammonium compound with similar cationic properties.

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with longer alkyl chains, used as a disinfectant and surfactant.

    Benzalkonium chloride: A well-known quaternary ammonium compound with antimicrobial properties.

Uniqueness

Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

60045-70-7

Molecular Formula

C17H30ClNO2

Molecular Weight

315.9 g/mol

IUPAC Name

(3-hydroxyphenyl)-dimethyl-(octoxymethyl)azanium;chloride

InChI

InChI=1S/C17H29NO2.ClH/c1-4-5-6-7-8-9-13-20-15-18(2,3)16-11-10-12-17(19)14-16;/h10-12,14H,4-9,13,15H2,1-3H3;1H

InChI Key

MVWDMZYUSFASFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC[N+](C)(C)C1=CC(=CC=C1)O.[Cl-]

Origin of Product

United States

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